molecular formula C11H10N4O B1372674 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-66-3

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1372674
CAS No.: 650628-66-3
M. Wt: 214.22 g/mol
InChI Key: NTRXVZCMDMXZIN-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases and other enzymes involved in disease pathways.

Medicine: The compound is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory, antimicrobial, and anticancer activities in preliminary studies.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also explored for its potential use in agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Amino-1-(3-methoxyphenyl)-1h-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-(3-methoxyphenyl)-1h-1,2,4-triazole-4-carbonitrile
  • 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxamide

Comparison: Compared to its analogs, 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile exhibits unique properties due to the presence of the cyano group at the 4-position. This functional group can influence the compound’s reactivity and binding affinity to molecular targets. Additionally, the methoxy group at the 3-position of the phenyl ring can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

Properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXVZCMDMXZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653581
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-66-3
Record name 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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